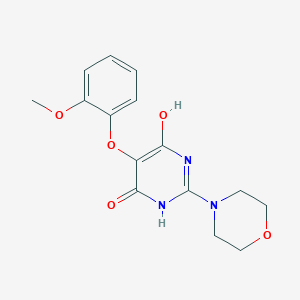
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one is a complex organic compound with a molecular formula of C17H14N4O5. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenoxy, and morpholinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves multiple steps, typically starting with the preparation of the pyrimidine core. One common synthetic route includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methoxyphenol under basic conditions to introduce the methoxyphenoxy group. This intermediate is then reacted with morpholine to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Analyse Des Réactions Chimiques
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
4-hydroxy-5-(3’-methoxyphenyl)valeric acid-4’-glucuronide: This compound has a similar methoxyphenyl group but differs in its overall structure and biological activity.
4-hydroxy-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-6(5H)-one: This compound shares the pyrimidine core but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C15H17N3O5 |
|---|---|
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17N3O5/c1-21-10-4-2-3-5-11(10)23-12-13(19)16-15(17-14(12)20)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H2,16,17,19,20) |
Clé InChI |
ZXKSOLHULMMHHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)N3CCOCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
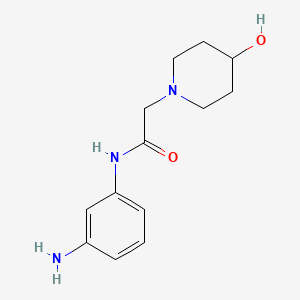
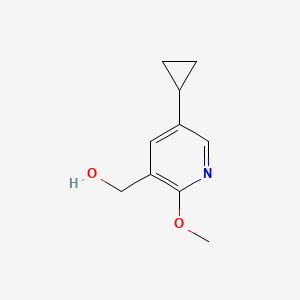
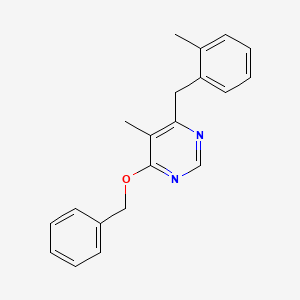
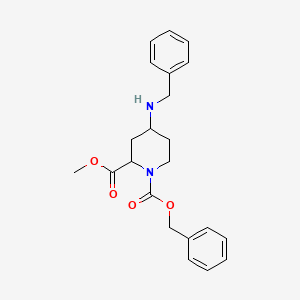
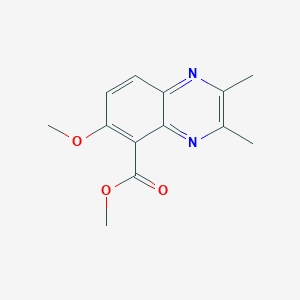
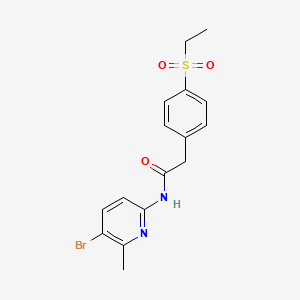


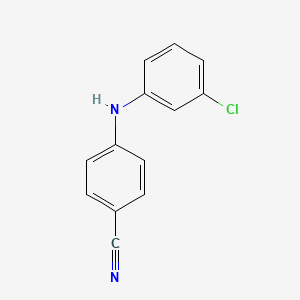


![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
